molecular formula C32H35F3N8OS B2794154 N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide CAS No. 2134169-43-8

N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide

Cat. No.: B2794154
CAS No.: 2134169-43-8
M. Wt: 636.74
InChI Key: MBFYNGBMAACLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MI-3454 is a highly potent and orally bioavailable inhibitor of the interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein. This compound has shown significant efficacy in preclinical models of leukemia, particularly those with MLL1 translocations or nucleophosmin 1 (NPM1) mutations .

Biochemical Analysis

Biochemical Properties

MI-3454 has high inhibitory activity, achieving an IC50 value of 0.51 nM . It blocks the interaction between menin and the entire MLL binding fragment . It has shown significant activity and targeting in MLL leukemia cells . The compound interacts with the menin-MLL1 protein complex, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene .

Cellular Effects

MI-3454 profoundly inhibits proliferation and induces differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . It has been observed to have a profound effect on cell growth, colony formation, and differentiation in patient samples with NUP98 translocations .

Molecular Mechanism

MI-3454 exerts its effects at the molecular level by inhibiting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein . This interaction is critical in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene . By inhibiting this interaction, MI-3454 can induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia .

Temporal Effects in Laboratory Settings

In laboratory settings, MI-3454 has been observed to induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia, including patient-derived xenograft models . This indicates that the effects of MI-3454 are not only immediate but also long-lasting.

Dosage Effects in Animal Models

In animal models, MI-3454 has shown profound activity against two subtypes of leukemia, representing up to 40% of patients . The compound was well tolerated by the mice and didn’t interfere with their ability to make new blood cells .

Metabolic Pathways

It is known that the compound inhibits the menin-MLL1 interaction, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene .

Transport and Distribution

It is known that the compound is orally bioavailable , indicating that it can be absorbed and distributed in the body after oral administration.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the menin-MLL1 protein complex within the nucleus of the cell, as this is where the menin-MLL1 interaction takes place .

Preparation Methods

The synthesis of MI-3454 involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .

Chemical Reactions Analysis

MI-3454 undergoes various chemical reactions, including:

Scientific Research Applications

MI-3454 has several scientific research applications, including:

Comparison with Similar Compounds

MI-3454 is unique in its high potency and selectivity for the menin-MLL1 interaction. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and clinical development stages.

Properties

IUPAC Name

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYNGBMAACLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35F3N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.